molecular formula C19H15NO3 B1421719 6-Methoxy-2-(3-phenoxybenzoyl)pyridine CAS No. 1187167-88-9

6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Cat. No.: B1421719
CAS No.: 1187167-88-9
M. Wt: 305.3 g/mol
InChI Key: ZFGRSZRUROHYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

It’s suggested that it may be used as a lead compound for drug development, indicating that it likely interacts with specific biological targets.

Mode of Action

The exact mode of action of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine is currently unknown It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes

Biochemical Pathways

It’s suggested that the compound may be a tool for studying PKC signaling and related pathways, implying that it could influence these pathways.

Result of Action

Given its potential use in drug development, it’s likely that the compound induces significant changes at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(3-phenoxybenzoyl)pyridine typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(3-phenoxybenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(3-phenoxyphenyl)pyridine: Similar structure but lacks the benzoyl group.

    2-(3-Phenoxybenzoyl)pyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-2-(3-phenoxybenzoyl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.

Uniqueness

6-Methoxy-2-(3-phenoxybenzoyl)pyridine is unique due to the presence of both the methoxy and phenoxybenzoyl groups, which confer specific chemical and biological properties. Its ability to modulate PKC signaling pathways distinguishes it from other similar compounds and highlights its potential in scientific research and drug development.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c1-22-18-12-6-11-17(20-18)19(21)14-7-5-10-16(13-14)23-15-8-3-2-4-9-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGRSZRUROHYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233274
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-88-9
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)(3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601233274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
6-Methoxy-2-(3-phenoxybenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2-(3-phenoxybenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.